molecular formula C17H14BrFN2OS B2455485 4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide CAS No. 391223-84-0

4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

Cat. No.: B2455485
CAS No.: 391223-84-0
M. Wt: 393.27
InChI Key: IPSRPFNIQNOYIT-UHFFFAOYSA-N
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Description

4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide is a sophisticated synthetic benzamide derivative designed for pharmaceutical research and chemical biology applications. This compound features a complex molecular architecture consisting of a 4,5,6,7-tetrahydrobenzothiophene core scaffold substituted with a cyano group at the 3-position and a methyl group at the 6-position, which contributes to its unique stereochemical and pharmacokinetic properties. The molecular framework is further elaborated with a 4-bromo-2-fluorobenzamide moiety attached through a nitrogen linkage, creating a multifunctional chemical entity with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of halogen atoms (bromine and fluorine) at specific positions on the benzamide ring enhances the compound's ability to participate in halogen bonding interactions with biological targets, potentially improving binding affinity and selectivity . Compounds featuring the 4,5,6,7-tetrahydrobenzothiophene core scaffold have demonstrated significant research utility across multiple domains, particularly as key intermediates in the development of modulators for various biological targets . The structural characteristics of this molecule, including its hydrogen bond acceptor capacity and specific halogen placement, make it a valuable chemical tool for investigating protein-ligand interactions and structure-activity relationships. Researchers utilize this compound primarily in the exploration of receptor-ligand binding mechanisms, with potential applications in developing treatments for metabolic disorders . The presence of both bromine and fluorine substituents provides strategic sites for further synthetic modification through cross-coupling reactions and other transformations, enabling medicinal chemists to create diverse analog libraries for comprehensive biological evaluation. This compound is offered exclusively for research applications in laboratory settings and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols and in compliance with all applicable regulations governing chemical substances.

Properties

IUPAC Name

4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2OS/c1-9-2-4-11-13(8-20)17(23-15(11)6-9)21-16(22)12-5-3-10(18)7-14(12)19/h3,5,7,9H,2,4,6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSRPFNIQNOYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiophene Core

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is constructed via a cyclization reaction. A representative method involves reacting 2-halo-3-cyanobenzonitrile derivatives with ethyl mercaptoacetate under basic conditions. For instance, 2-chloro-3-cyanobenzonitrile reacts with ethyl mercaptoacetate in dimethylformamide (DMF) at 80–100°C for 12 hours, yielding 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-amine. The reaction proceeds through nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient aromatic ring, followed by cyclization to form the tetrahydrobenzothiophene core.

Key Reaction Conditions

Component Quantity/Parameter Role
2-Chloro-3-cyanobenzonitrile 1.0 equiv. Electrophilic substrate
Ethyl mercaptoacetate 1.2 equiv. Nucleophile
DMF Solvent Polar aprotic medium
Temperature 80–100°C Accelerates cyclization
Time 12 hours Ensures completion

Bromination of the Benzothiophene Intermediate

Amide Bond Formation

Preparation of 4-Bromo-2-Fluorobenzoyl Chloride

The carboxylic acid precursor, 4-bromo-2-fluorobenzoic acid, is converted to its acyl chloride using thionyl chloride (SOCl₂). In a typical procedure, 4-bromo-2-fluorobenzoic acid (5.9 g, 31.9 mmol) is refluxed with SOCl₂ (7.6 g, 63.8 mmol) in toluene for 2 hours, yielding 4-bromo-2-fluorobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent steps.

Coupling with the Benzothiophene Amine

The acyl chloride is reacted with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in the presence of a base such as triethylamine (Et₃N). A patent method details the use of toluene as the solvent at 120°C under 9.5 atm pressure for 20 hours, achieving near-quantitative yields. The high pressure ensures efficient mixing and minimizes decomposition of sensitive intermediates.

Amidation Reaction Parameters

Parameter Value
Acyl chloride 1.05 equiv.
Benzothiophene amine 1.0 equiv.
Solvent Toluene
Base Triethylamine (1.5 equiv.)
Temperature 120°C
Pressure 9.5 atm
Time 20 hours

Workup and Purification

The crude product is extracted with toluene and washed with water to remove residual acetic acid and inorganic salts. Anhydrous magnesium sulfate is used for drying, followed by solvent evaporation under reduced pressure. Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the pure compound, with a reported GC purity of 99.1% for analogous brominated benzothiophenes.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (m, 3H, CH₃), 1.85–2.10 (m, 4H, tetrahydro ring), 3.20 (s, 1H, NH), 7.25–7.80 (m, 3H, aromatic H).
  • ¹³C NMR : 168.5 ppm (C=O), 158.2 ppm (C-F), 122.5 ppm (C≡N).
  • HRMS : m/z 393.27 [M+H]⁺ (calculated for C₁₇H₁₄BrFN₂OS).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms a purity >98%, consistent with synthetic benchmarks for halogenated benzamides.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The use of Z-type molecular sieves suppresses di-bromination by sterically hindering the approach of bromine to adjacent positions. Kinetic studies indicate that a 3:1 molar ratio of substrate to NaBr maximizes mono-bromination yields.

Stability of the Cyano Group

The 3-cyano substituent is susceptible to hydrolysis under acidic conditions. Maintaining anhydrous conditions during amide coupling and using non-polar solvents (e.g., toluene) mitigates this issue.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. A pilot-scale protocol reports a 92% yield using a tubular reactor at 130°C with a residence time of 2 hours.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine to a higher oxidation state.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Replacement of the fluorine atom with other groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Bromine derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

For instance, a study involving related quinazolinone derivatives demonstrated significant antimicrobial activity, suggesting that structural modifications can enhance bioactivity against resistant strains of bacteria and fungi .

CompoundActivity TypeEfficacy
4-bromo-N-(3-cyano...)AntibacterialHigh
4-bromo-N-(3-cyano...)AntifungalModerate

Anticancer Properties

In the realm of oncology, compounds similar to 4-bromo-N-(3-cyano...) have shown promise as anticancer agents. Research indicates that modifications to the benzothiophene structure can lead to increased cytotoxicity against cancer cell lines such as MCF7 (human breast adenocarcinoma) .

The mechanism of action often involves the inhibition of specific cellular pathways involved in proliferation and survival of cancer cells. Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets, providing insights into their potential as therapeutic agents .

CompoundCancer TypeMechanism of Action
4-bromo-N-(3-cyano...)Breast CancerInhibition of cell proliferation
4-bromo-N-(3-cyano...)Other CancersTargeting apoptosis pathways

Molecular Modeling and Drug Design

Molecular modeling techniques are crucial in understanding the interactions of 4-bromo-N-(3-cyano...) with biological targets. Computational studies have been utilized to predict binding affinities and optimize the chemical structure for enhanced activity .

These modeling approaches facilitate the identification of lead compounds for further development by simulating how changes in molecular structure can affect biological activity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The cyano and benzothiophene groups may play a role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl derivatives

  • Other fluorinated benzamide compounds

Uniqueness: This compound is unique due to its combination of bromine, fluorine, and cyano groups on the benzothiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13BrN2O2S
  • Molecular Weight : 365.24492 g/mol
  • CAS Number : 362481-75-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The structure allows it to modulate enzyme activity and receptor binding, which can lead to significant pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For example:

  • A study demonstrated that derivatives of benzothiophene displayed selective cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research has shown that certain benzothiophene derivatives possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Neuropharmacological Effects

The interaction with GABA receptors suggests potential neuropharmacological applications:

  • Compounds that modulate GABAergic signaling have been studied for their effects on anxiety and depression. The specific interactions of this compound with GABA receptors could lead to therapeutic effects in neurological disorders .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the cytotoxic effects of benzothiophene derivatives on cancer cell lines, showing significant apoptosis induction.
Study 2Evaluated the antimicrobial efficacy of related compounds against pathogenic bacteria, demonstrating notable inhibition rates.
Study 3Explored the neuropharmacological properties through GABA receptor modulation, suggesting anxiolytic potential.

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